5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C13H12O3S and a molecular weight of 248.3 g/mol . This compound features a thiophene ring substituted with a 3,4-dimethoxyphenyl group and an aldehyde functional group at the 2-position. It is known for its applications in organic synthesis and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-(3,4-Dimethoxyphenyl)thiophene-2-carboxylic acid
Reduction: 5-(3,4-Dimethoxyphenyl)thiophene-2-methanol
Substitution: 5-(3,4-Dimethoxyphenyl)-2-bromothiophene or 5-(3,4-Dimethoxyphenyl)-2-nitrothiophene
Scientific Research Applications
Chemistry: 5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde is used as a building block in the synthesis of various organic compounds, including heterocyclic compounds and polymers .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential biological activities such as anticancer, anti-inflammatory, and antimicrobial properties .
Industry: This compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of the aldehyde group and the thiophene ring. The aldehyde group can form Schiff bases with amines, which are useful in the synthesis of various biologically active compounds . The thiophene ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison:
- 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde has a triphenylamine core, making it suitable for applications in aggregation-induced emission (AIE) and two-photon fluorescent probes .
- 2-Thiophenecarboxaldehyde is a simpler compound with a single thiophene ring and an aldehyde group, used as an intermediate in organic synthesis .
Uniqueness: 5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions.
Properties
Molecular Formula |
C13H12O3S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3S/c1-15-11-5-3-9(7-12(11)16-2)13-6-4-10(8-14)17-13/h3-8H,1-2H3 |
InChI Key |
RYWMFBDNTBDBSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(S2)C=O)OC |
Origin of Product |
United States |
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